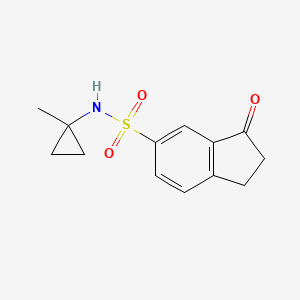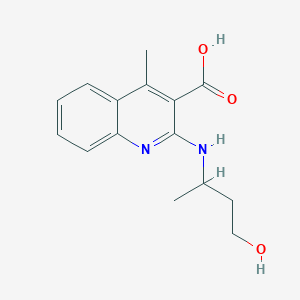![molecular formula C18H21N3O3 B7430238 Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. The mGluR4 receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Mecanismo De Acción
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate acts as a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of neurotransmitter release. By binding to a site on the receptor that is distinct from the neurotransmitter binding site, this compound enhances the activity of the receptor in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the mGluR4 receptor. By enhancing the activity of this receptor, this compound has been shown to modulate neurotransmitter release, improve motor function, reduce anxiety and depression-like behaviors, and modulate pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate in lab experiments is its specificity for the mGluR4 receptor, which allows for more targeted modulation of neurotransmitter release. However, one limitation of using this compound is its relatively low potency compared to other positive allosteric modulators of the mGluR4 receptor.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate and its therapeutic applications. One area of interest is the development of more potent and selective positive allosteric modulators of the mGluR4 receptor. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of this compound on neurotransmitter release, motor function, anxiety, and depression-like behaviors, and pain perception. Finally, there is potential for the development of this compound-based therapies for a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Métodos De Síntesis
The synthesis of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate involves the reaction of 1-phenylimidazole-4-carboxylic acid with methyl 4-bromocyclohexane-1-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then treated with ammonia to form the final compound, this compound.
Aplicaciones Científicas De Investigación
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential therapeutic applications in a variety of neurological disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, this compound has been studied for its potential anxiolytic and antidepressant effects, as well as its ability to modulate pain perception.
Propiedades
IUPAC Name |
methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)13-7-9-14(10-8-13)20-17(22)16-11-21(12-19-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJFFBQBPSAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate](/img/structure/B7430208.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)

![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
